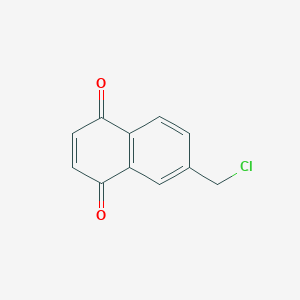
6-(Chloromethyl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Chloromethyl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by a naphthalene ring substituted with a chloromethyl group at the 6-position and two ketone groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)naphthalene-1,4-dione typically involves the chloromethylation of naphthalene-1,4-dione. One common method includes the reaction of naphthalene-1,4-dione with paraformaldehyde and hydrochloric acid in the presence of a catalyst such as phosphoric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the lachrymatory and vesicant nature of the intermediates and by-products .
化学反应分析
Types of Reactions
6-(Chloromethyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation and Reduction: The compound can be reduced to form hydroquinone derivatives or oxidized to form more complex quinone structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include amines, ethers, and thioethers.
Oxidation and Reduction Products: Hydroquinone derivatives and higher-order quinones are typical products.
科学研究应用
6-(Chloromethyl)naphthalene-1,4-dione has several applications in scientific research:
Biology: Studied for its potential antimicrobial and antitumor properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-(Chloromethyl)naphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects:
相似化合物的比较
Similar Compounds
Naphthalene-1,4-dione: Lacks the chloromethyl group but shares similar quinone structure and reactivity.
2-Chloromethyl-1,4-naphthoquinone: Similar structure but with the chloromethyl group at a different position.
1,4-Naphthoquinone: Basic quinone structure without any substituents.
Uniqueness
6-(Chloromethyl)naphthalene-1,4-dione is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new therapeutic agents .
属性
CAS 编号 |
81402-04-2 |
|---|---|
分子式 |
C11H7ClO2 |
分子量 |
206.62 g/mol |
IUPAC 名称 |
6-(chloromethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C11H7ClO2/c12-6-7-1-2-8-9(5-7)11(14)4-3-10(8)13/h1-5H,6H2 |
InChI 键 |
VWEIMPVXPBVRQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1CCl)C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
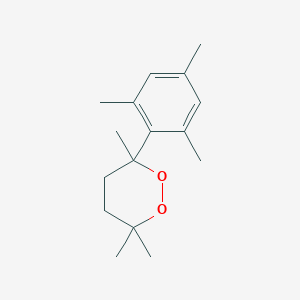
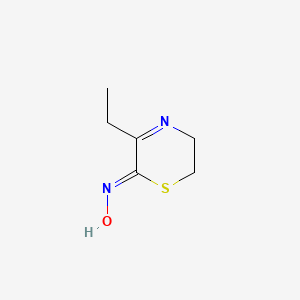
![2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol](/img/structure/B14408141.png)

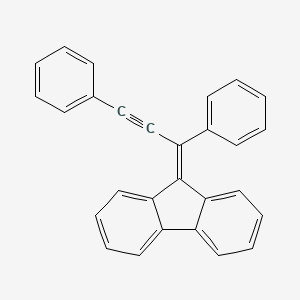
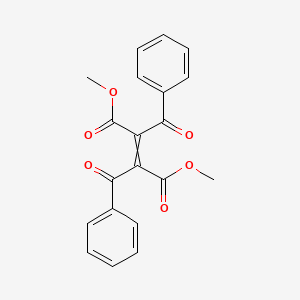
![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)
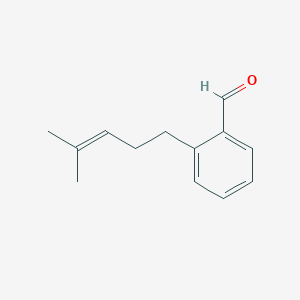
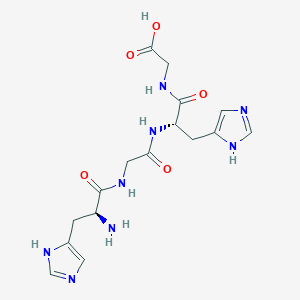
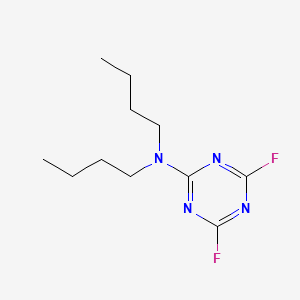

![2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol](/img/structure/B14408199.png)
